molecular formula C16H20N4OS B5554796 2-(4-methyl-1-piperazinyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-methyl-1-piperazinyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5554796
M. Wt: 316.4 g/mol
InChI Key: IUNCAZBAFSCGKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, utilizing suitable reaction procedures and characterized by various analytical techniques. For instance, a series of compounds have been synthesized, showing notable activities against certain cell lines, supported by molecular docking studies to understand their structure-activity relationships (Boddu et al., 2018).

Molecular Structure Analysis

Molecular design enhancements, such as the insertion of a piperazine unit, have led to significant improvements in solubility and absorption. This is exemplified by the development of clinical candidates like K-604, which shows a marked enhancement in aqueous solubility and oral absorption compared to its predecessors (Shibuya et al., 2018).

Chemical Reactions and Properties

Compounds incorporating the piperazine unit exhibit varied chemical reactions, contributing to their biological activities. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors highlights the compound's potential in developing non-toxic anti-inflammatory agents (Raghavendra et al., 2012).

Scientific Research Applications

Anticancer and Antitumor Applications

  • A series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides demonstrated significant in vitro anticancer activity against human cervical carcinoma, human breast carcinoma, and human embryonic kidney cell lines. These findings suggest the potential of these compounds in developing anticancer therapies (Boddu et al., 2018).

Anticholinesterase Activity

  • New thiazole-piperazines were synthesized and evaluated as acetylcholinesterase inhibitors, showing potential for treating diseases associated with acetylcholine deficiency, such as Alzheimer's disease (Yurttaş et al., 2013).

Antimicrobial and Antifungal Activities

  • Novel 1,3,4-thiadiazole amide derivatives containing piperazine exhibited inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents (Xia, 2015).
  • A study on the synthesis and antimicrobial evaluation of some novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems highlighted their potential as antimicrobial agents, suggesting the therapeutic relevance of these compounds in treating bacterial infections (Hamama et al., 2017).

Neurological Disorders

  • Novel and selective nonimidazole H3 receptor antagonists were characterized for their in vivo behavioral and neurophysiological effects, demonstrating potential benefits in enhancing cognition and treating neurological disorders (Fox et al., 2003).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-19-7-9-20(10-8-19)11-15(21)18-16-17-14(12-22-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNCAZBAFSCGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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